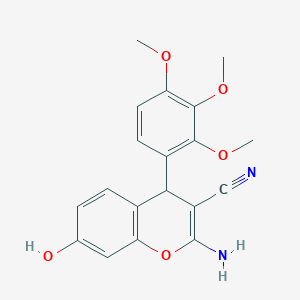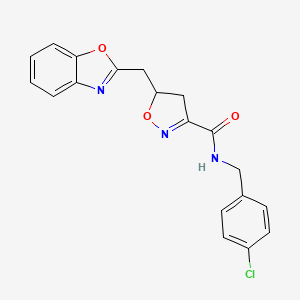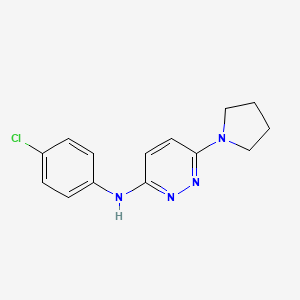
2-amino-7-hydroxy-4-(2,3,4-trimethoxyphenyl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-7-HYDROXY-4-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-HYDROXY-4-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method might include the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and amino groups.
Reduction: Reduction reactions could target the cyanide group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic ring and the chromene moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for this compound would involve its interaction with specific molecular targets. For instance, it might inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavonoids: Similar in structure, known for their antioxidant properties.
Coumarins: Another class of chromenes with diverse biological activities.
Isoflavones: Structurally related and studied for their estrogenic effects.
Uniqueness
What sets 2-AMINO-7-HYDROXY-4-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE apart is its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other chromenes.
Eigenschaften
Molekularformel |
C19H18N2O5 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-amino-7-hydroxy-4-(2,3,4-trimethoxyphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H18N2O5/c1-23-14-7-6-12(17(24-2)18(14)25-3)16-11-5-4-10(22)8-15(11)26-19(21)13(16)9-20/h4-8,16,22H,21H2,1-3H3 |
InChI-Schlüssel |
XWVURMSTWFAOJY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-5-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B14943116.png)

![N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B14943130.png)
![N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B14943144.png)
![3,5-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14943145.png)

![3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one](/img/structure/B14943159.png)
![4-(4-methoxyphenyl)-3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943161.png)
![(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14943166.png)
![ethyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B14943167.png)
![1-(4-chlorophenyl)-N,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14943173.png)
![1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B14943192.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid](/img/structure/B14943194.png)

